Cas no 2770-01-6 (4-Chloro-1H-imidazo4,5-cpyridine)

4-Chloro-1H-imidazo4,5-cpyridine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-1H-imidazo[4,5-c]pyridine
- 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE
- 3H-IMIDAZO[4,5-C]PYRIDINE,4-CHLORO-
- 4-Chloro-1H-imidazo4,5-cpyridine
- 4-CHLORO-3H-IMIDAZO[4,5-C]PYRIDINE
- 4-Chloroimidazo[4,5-c]pyridine
- 1H-Imidazo[4,5-c]pyridine, 4-chloro-
- DHJMLXBBZRWBPW-UHFFFAOYSA-N
- 5H-Imidazo[4,5-c]pyridine, 4-chloro-
- NSC611236
- 3h-imidazo[4,5-c]pyridine, 4-chloro-
- 4-Chloro-imidazo[4,5-c] Pyridine
- SC2111
- SB10008
- CS-D0825
- AMY13971
- W-204270
- 4-chloro-1H-imidazo-[4,5-c]pyridine
- MFCD08689582
- BB 0262287
- EN300-234399
- CHEMBL33524
- AM20061857
- AKOS006290005
- DTXSID90418716
- NSC-611236
- 4-chloro-1H-imidazo-[4,5-c]-pyridine
- SCHEMBL2059241
- MFCD13188423
- DS-10542
- SY023553
- 2770-01-6
- SCHEMBL13217492
- 4-Chloro-1H-imidazo[4 pound not5-c]pyridine
- A819163
- 81053-66-9
- CS-0317154
- 4-Chloro-5H-imidazo[4,5-c]pyridine
- DB-011316
-
- MDL: MFCD08689582
- インチ: 1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
- InChIKey: DHJMLXBBZRWBPW-UHFFFAOYSA-N
- ほほえんだ: ClC1C2=C(C([H])=C([H])N=1)N([H])C([H])=N2
計算された属性
- せいみつぶんしりょう: 153.00900
- どういたいしつりょう: 153.0093748g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: Light-red to Brown Solid
- 密度みつど: 1.531
- ふってん: 455.4℃ at 760 mmHg
- フラッシュポイント: 261.7°C
- 屈折率: 1.72
- PSA: 41.57000
- LogP: 1.61130
4-Chloro-1H-imidazo4,5-cpyridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
4-Chloro-1H-imidazo4,5-cpyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Chloro-1H-imidazo4,5-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM104131-25g |
4-chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 97% | 25g |
$470 | 2024-07-28 | |
eNovation Chemicals LLC | D555270-10G |
4-Chloro-1H-iMidazo[4,5-c]pyridine |
2770-01-6 | 97% | 10g |
$210 | 2024-05-24 | |
eNovation Chemicals LLC | K07758-25g |
4-chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | >95% | 25g |
$950 | 2024-05-23 | |
eNovation Chemicals LLC | K07758-100g |
4-chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | >95% | 100g |
$2800 | 2024-05-23 | |
eNovation Chemicals LLC | D493924-5G |
4-chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 97% | 5g |
$120 | 2023-09-03 | |
eNovation Chemicals LLC | D555270-5G |
4-Chloro-1H-iMidazo[4,5-c]pyridine |
2770-01-6 | 97% | 5g |
$160 | 2024-05-24 | |
Enamine | EN300-234399-1.0g |
4-chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 95% | 1.0g |
$33.0 | 2024-06-19 | |
Chemenu | CM104131-10g |
4-chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 97% | 10g |
$330 | 2021-08-06 | |
eNovation Chemicals LLC | D693278-5g |
4-Chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 97% | 5g |
$135 | 2023-09-03 | |
eNovation Chemicals LLC | Y0984997-25g |
4-Chloro-1H-imidazo[4,5-c]pyridine |
2770-01-6 | 95% | 25g |
$500 | 2024-08-02 |
4-Chloro-1H-imidazo4,5-cpyridine 関連文献
-
Euna Yoo,Breanna M. Crall,Rajalakshmi Balakrishna,Subbalakshmi S. Malladi,Lauren M. Fox,Alec R. Hermanson,Sunil A. David Org. Biomol. Chem. 2013 11 6526
4-Chloro-1H-imidazo4,5-cpyridineに関する追加情報
Introduction to 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS No. 2770-01-6)
4-Chloro-1H-imidazo[4,5-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 2770-01-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of a chlorine substituent at the 4-position enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The imidazo[4,5-c]pyridine scaffold is a fused ring system consisting of an imidazole ring connected to a pyridine ring. This structural configuration imparts unique electronic and steric properties, which are exploited in medicinal chemistry for the design of drugs targeting diverse biological pathways. The 4-chloro substituent not only influences the compound's electronic properties but also serves as a versatile handle for further functionalization via nucleophilic substitution reactions.
In recent years, 4-chloro-1H-imidazo[4,5-c]pyridine has been extensively studied for its potential applications in drug discovery. Its structural features make it a promising candidate for developing inhibitors of kinases and other enzymes involved in cancer progression. Several research groups have reported on the synthesis and biological evaluation of derivatives of this compound, highlighting its role as a key building block in medicinal chemistry.
One of the most compelling aspects of 4-chloro-1H-imidazo[4,5-c]pyridine is its utility in generating novel scaffolds with enhanced binding affinity and selectivity. For instance, modifications at the 2- and 5-positions of the imidazopyridine core have been explored to optimize interactions with biological targets. These modifications often lead to compounds with improved pharmacokinetic profiles and reduced toxicity.
The synthesis of 4-chloro-1H-imidazo[4,5-c]pyridine typically involves multi-step organic transformations, starting from readily available precursors. Common synthetic routes include cyclization reactions followed by chlorination to introduce the 4-chloro substituent. The efficiency and scalability of these synthetic protocols are crucial for industrial applications in pharmaceutical manufacturing.
Recent advances in computational chemistry have further facilitated the design of derivatives of 4-chloro-1H-imidazo[4,5-c]pyridine. Molecular modeling studies have helped predict the binding modes of this compound with target proteins, enabling rational drug design. These computational approaches complement experimental efforts by providing insights into structure-activity relationships (SARs) and guiding the optimization of lead compounds.
The biological activity of 4-chloro-1H-imidazo[4,5-c]pyridine has been investigated across multiple therapeutic areas. Notably, derivatives of this compound have shown promise as inhibitors of vascular endothelial growth factor (VEGF) receptors, which are critical targets in antiangiogenic therapies for cancer treatment. Additionally, some derivatives exhibit inhibitory effects on Janus kinases (JAKs), which play a role in inflammatory responses and autoimmune diseases.
In conclusion, 4-chloro-1H-imidazo[4,5-c]pyridine (CAS No. 2770-01-6) represents a significant advancement in pharmaceutical research due to its versatile structure and potential therapeutic applications. Its role as a key intermediate in drug discovery underscores its importance in developing novel therapeutics targeting various diseases. As research continues to uncover new derivatives and applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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